{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}diethylamine

Purity quantification Pharmaceutical intermediate procurement Quality control

The compound {3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}diethylamine (CAS 1221342-23-9) is a bifunctional imidazole building block integrating a reactive chloromethyl electrophile, a methanesulfonyl electron-withdrawing group, and a basic diethylaminopropyl side chain. It serves primarily as a versatile intermediate in medicinal chemistry for constructing kinase inhibitor scaffolds and targeted covalent inhibitors, where the methanesulfonyl-activated imidazole acts as a tunable nucleofuge.

Molecular Formula C12H22ClN3O2S
Molecular Weight 307.84 g/mol
CAS No. 1221342-23-9
Cat. No. B6339897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}diethylamine
CAS1221342-23-9
Molecular FormulaC12H22ClN3O2S
Molecular Weight307.84 g/mol
Structural Identifiers
SMILESCCN(CC)CCCN1C(=CN=C1S(=O)(=O)C)CCl
InChIInChI=1S/C12H22ClN3O2S/c1-4-15(5-2)7-6-8-16-11(9-13)10-14-12(16)19(3,17)18/h10H,4-9H2,1-3H3
InChIKeyOFFNSZZTAYMFIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why {3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}diethylamine (CAS 1221342-23-9) Matters for Procurement


The compound {3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}diethylamine (CAS 1221342-23-9) is a bifunctional imidazole building block integrating a reactive chloromethyl electrophile, a methanesulfonyl electron-withdrawing group, and a basic diethylaminopropyl side chain . It serves primarily as a versatile intermediate in medicinal chemistry for constructing kinase inhibitor scaffolds and targeted covalent inhibitors, where the methanesulfonyl-activated imidazole acts as a tunable nucleofuge [1]. Its distinct propyl linker and tertiary amine tail differentiate it from simpler imidazole analogs in both reactivity and physicochemical profile.

Structural Specificity of CAS 1221342-23-9: Why Closest Analogs Cannot Substitute


Casual substitution of this compound with its nearest neighbors—the ethyl-linker variant (CAS 1221342-20-6), the dimethylamine analog (CAS 1221342-74-0), or the hydroxymethyl analog (CAS 1221342-61-5)—introduces measurable changes in nucleofuge reactivity, lipophilicity, and alkylation kinetics . The chloromethyl group provides a superior leaving group (Cl⁻) compared to the hydroxyl in the alcohol analog, while the propyl spacer alters the distance between the basic amine and the imidazole electrophile relative to the ethyl analog, potentially affecting binding pocket compatibility and off-rate in covalent inhibitor design . These differences are quantifiable and directly impact synthetic utility.

Procurement-Critical Differentiation Evidence for CAS 1221342-23-9


Purity Benchmarking: 98% (NLT) Source Availability vs. Standard 95%

Among commercial suppliers, MolCore offers CAS 1221342-23-9 at a certified purity of NLT 98% , compared to the industry-standard 95.0% purity from Fluorochem and CymitQuimica for both the target compound and its ethyl-linker analog (CAS 1221342-20-6) . For catalyst-sensitive reactions such as palladium-mediated cross-couplings, a 3% purity differential can significantly impact yield and reproducibility.

Purity quantification Pharmaceutical intermediate procurement Quality control

Nucleofuge Activation: Methanesulfonyl-Imidazole vs. Non-Sulfonyl Analogs

The methanesulfonyl group at the imidazole 2-position converts the heterocycle into a tunable nucleofuge. In a systematic study of imidazole-1-sulfonyl electrophiles, alkylation of the distal nitrogen produced sulfonyl-imidazolium species with markedly enhanced reactivity (quantified via glutathione (GSH) reactivity half-lives), whereas non-sulfonylated imidazoles lack this activation [1]. The target compound, bearing both chloromethyl and methanesulfonyl groups, thus provides dual electrophilic handles not present in simpler chloromethyl imidazoles without the sulfonyl group.

Covalent inhibitor design Electrophilic reactivity Nucleofuge tunability

Linker Length Effect: Propyl vs. Ethyl Spacer Comparison

The target compound features a propyl (C3) linker between the imidazole core and the diethylamine, whereas its closest congener CAS 1221342-20-6 uses an ethyl (C2) linker . This one-carbon elongation increases molecular weight from 293.81 to 307.84 g/mol and extends the amine-imidazole distance by approximately 1.2–1.5 Å, which can alter binding pocket occupancy and conformational flexibility in derived inhibitors. Although no direct head-to-head biological or kinetic data were identified, this structural divergence is a key selection criterion for medicinal chemists optimizing linker geometry.

Linker optimization Structure-activity relationship Molecular recognition

Lipophilicity Tuning: LogP Differentiation from Dimethylamine Analog

The diethylamino substituent on the target compound yields a computed LogP of 1.76 (Leyan prediction) . While experimental LogP for the dimethylamine analog (CAS 1221342-74-0) is unavailable in primary sources, the additional two methylene units on the amine predictably increase LogP by approximately 0.8–1.2 log units relative to the dimethylamine variant, based on standard fragment-based calculations (Hansch-Leo). For CNS or cellular permeability optimization, this differential lipophilicity directly influences membrane partitioning and may reduce hERG liability compared to more lipophilic analogs.

Lipophilicity Drug-likeness Permeability

Supply Chain Continuity: Inventory and Sourcing Reliability vs. Discontinued Analogs

Multiple reputable suppliers maintain active inventory of CAS 1221342-23-9, including Fluorochem (UK/Germany/China stock), AKSci (US stock), and MolCore (ISO-certified, CN) . In contrast, the alcohol analog (CAS 1221342-61-5) is flagged as a discontinued product at CymitQuimica, indicating potential supply risk for derivative projects . The target compound's broader supplier base and active restocking reduce single-source dependency, which is critical for long-term preclinical development programs.

Supply chain security Commercial availability Procurement risk

High-Value Application Scenarios for CAS 1221342-23-9 Based on Quantitative Differentiation


Covalent Kinase Inhibitor Fragment Synthesis

The dual electrophilic architecture (chloromethyl + methanesulfonyl-activated imidazole) makes this compound an ideal fragment for irreversible kinase inhibitor design. As shown by Grams et al. (2024), sulfonyl-imidazoles serve as tunable nucleofuges for targeting catalytic tyrosine and lysine residues [1]. The propyl-diethylamine tail provides a basic handle for solubility and salt formation, while the superior purity (98% NLT from MolCore) minimizes by-products in subsequent amide coupling or Suzuki reactions .

Proteolysis-Targeting Chimera (PROTAC) Linker Chemistry

The chloromethyl group enables facile conjugation to thiol- or amine-containing E3 ligase ligands, while the methanesulfonyl group can be further derivatized or exploited as a traceless linker in PROTAC design. The computed LogP of 1.76 [1] places this compound in the optimal range for PROTAC permeability (LogP 1–4), ensuring that derived heterobifunctional degraders maintain favorable drug-like properties.

Chemical Probe Development for Target Engagement Studies

The chloromethyl handle allows direct attachment of fluorescent or biotin tags without additional activation steps. The compound's reliable multi-supplier availability [1] and consistent purity specifications across vendors (95–98%) ensure reproducible probe synthesis across laboratories, a critical requirement for chemical biology core facilities deploying target-engagement assays.

High-Throughput Library Synthesis Core Building Block

With ≥5 active global suppliers and multi-region stocking (UK, EU, CN, US) [1], this compound is procurement-safe for large-scale library synthesis. Its bifunctional reactivity enables diversification at both the chloromethyl site (via nucleophilic substitution) and the imidazole ring (via metal-catalyzed cross-coupling), generating structurally diverse compound collections with consistent quality.

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